molecular formula C26H25NO4 B12206248 5-[(2,5-Dimethylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

5-[(2,5-Dimethylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

Cat. No.: B12206248
M. Wt: 415.5 g/mol
InChI Key: MFHRHJWFXBXGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,5-Dimethylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a complex organic compound that features a combination of benzyl, methoxyphenyl, and oxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dimethylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzyl Ether: The reaction between 2,5-dimethylbenzyl chloride and phenol in the presence of a base such as potassium carbonate.

    Oxazole Formation: The synthesis of the oxazole ring can be achieved through the cyclization of appropriate precursors, often involving the use of reagents like acetic anhydride and ammonium acetate.

    Final Coupling: The final step involves coupling the benzyl ether with the oxazole derivative under conditions that may include the use of catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaH in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it is used to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylbenzyl Alcohol
  • 4-Methoxyphenylboronic Acid
  • 3-Methyl-1,2-oxazole

Uniqueness

Compared to similar compounds, 5-[(2,5-Dimethylbenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

5-[(2,5-dimethylphenyl)methoxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

InChI

InChI=1S/C26H25NO4/c1-16-9-10-17(2)19(13-16)15-30-20-11-12-21(23(28)14-20)26-25(18(3)27-31-26)22-7-5-6-8-24(22)29-4/h5-14,28H,15H2,1-4H3

InChI Key

MFHRHJWFXBXGFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC(=C(C=C2)C3=C(C(=NO3)C)C4=CC=CC=C4OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.